Cas no 1509943-66-1 ((2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid)

(2S)-3-(Cyclopentyloxy)-2-acetamidopropanoic acid is a chiral synthetic intermediate with potential applications in pharmaceutical and fine chemical synthesis. Its structure features a cyclopentyl ether group and an acetamido moiety, offering versatility in derivatization for drug discovery and bioactive molecule development. The stereospecific (2S) configuration ensures high enantiopurity, critical for applications requiring precise chirality. The compound's functional groups enable selective modifications, making it valuable for constructing complex molecular frameworks. Its stability under standard conditions and solubility in common organic solvents facilitate handling in synthetic workflows. This intermediate is particularly useful in peptidomimetics and small-molecule therapeutics research, where controlled stereochemistry and functional group compatibility are essential.
(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid structure
1509943-66-1 structure
商品名:(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid
CAS番号:1509943-66-1
MF:C10H17NO4
メガワット:215.24628329277
CID:5638682
PubChem ID:165909324

(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid
    • 1509943-66-1
    • EN300-28273534
    • インチ: 1S/C10H17NO4/c1-7(12)11-9(10(13)14)6-15-8-4-2-3-5-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)/t9-/m0/s1
    • InChIKey: CTFLPWOTGVVBQY-VIFPVBQESA-N
    • ほほえんだ: O(C[C@@H](C(=O)O)NC(C)=O)C1CCCC1

計算された属性

  • せいみつぶんしりょう: 215.11575802g/mol
  • どういたいしつりょう: 215.11575802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 236
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28273534-1.0g
(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid
1509943-66-1 95.0%
1.0g
$1971.0 2025-03-19
Enamine
EN300-28273534-0.5g
(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid
1509943-66-1 95.0%
0.5g
$1893.0 2025-03-19
Enamine
EN300-28273534-5g
(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid
1509943-66-1
5g
$5719.0 2023-09-09
Enamine
EN300-28273534-0.1g
(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid
1509943-66-1 95.0%
0.1g
$1735.0 2025-03-19
Enamine
EN300-28273534-2.5g
(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid
1509943-66-1 95.0%
2.5g
$3865.0 2025-03-19
Enamine
EN300-28273534-10g
(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid
1509943-66-1
10g
$8480.0 2023-09-09
Enamine
EN300-28273534-0.25g
(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid
1509943-66-1 95.0%
0.25g
$1814.0 2025-03-19
Enamine
EN300-28273534-5.0g
(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid
1509943-66-1 95.0%
5.0g
$5719.0 2025-03-19
Enamine
EN300-28273534-0.05g
(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid
1509943-66-1 95.0%
0.05g
$1657.0 2025-03-19
Enamine
EN300-28273534-10.0g
(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid
1509943-66-1 95.0%
10.0g
$8480.0 2025-03-19

(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid 関連文献

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(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acidに関する追加情報

Introduction to (2S)-3-(cyclopentyloxy)-2-acetamidopropanoic Acid (CAS No. 1509943-66-1)

(2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1509943-66-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential biological activity, making it a subject of intense study in medicinal chemistry. The unique structural features of this compound, particularly its chiral center and the presence of both amide and ether functional groups, contribute to its distinct chemical properties and reactivity.

The molecular structure of (2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid consists of a propanoic acid backbone modified with an amide group at the second carbon and a cyclopentyloxy substituent at the third carbon. The (2S) configuration indicates the stereochemistry at the chiral center, which is a critical factor in determining its biological activity. This stereochemical specificity is often exploited in drug design to enhance efficacy and minimize side effects.

In recent years, there has been a growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis, areas where (2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid has shown promise. Its unique structural motif makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Researchers have leveraged its properties to develop novel catalysts and reagents that facilitate enantioselective reactions, which are essential for producing enantiomerically pure drugs.

One of the most compelling aspects of this compound is its potential application in the synthesis of protease inhibitors. Proteases are enzymes that play a crucial role in various biological processes, including inflammation and cancer progression. Inhibiting these enzymes has been a major focus in drug discovery, and compounds like (2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid offer a promising starting point for developing new therapeutic agents. Recent studies have demonstrated that derivatives of this compound exhibit inhibitory activity against certain proteases, suggesting its utility in designing targeted therapies.

The amide group in (2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid also contributes to its versatility as a building block in medicinal chemistry. Amides are well-known for their ability to form hydrogen bonds, which can be exploited to improve the solubility and bioavailability of drug candidates. Additionally, the cyclopentyloxy substituent provides steric bulk, which can influence the binding affinity of a molecule to its target receptor. This combination of features makes it an attractive scaffold for rational drug design.

Advances in computational chemistry have further enhanced the utility of (2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid in drug discovery. Molecular modeling studies have been instrumental in understanding its interactions with biological targets at the atomic level. These insights have guided researchers in modifying its structure to optimize its pharmacological properties. For instance, computational simulations have helped identify key residues on target proteins that can be selectively interacted with by this compound, leading to the development of more potent and selective inhibitors.

The synthesis of (2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid presents unique challenges due to its chiral center and functional groups. However, recent advancements in synthetic methodologies have made it more accessible than ever before. Enantioselective synthetic routes have been developed that allow for the efficient production of this compound with high enantiomeric purity. These methods often involve biocatalytic approaches or chiral auxiliaries that facilitate the installation of the desired stereochemistry.

In conclusion, (2S)-3-(cyclopentyloxy)-2-acetamidopropanoic acid (CAS No. 1509943-66-1) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features make it an valuable intermediate for synthesizing biologically active molecules, particularly protease inhibitors. The growing body of research on this compound underscores its importance as a tool in drug discovery and development.

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